molecular formula C10H12N4 B2826306 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine CAS No. 2137645-24-8

4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine

Cat. No.: B2826306
CAS No.: 2137645-24-8
M. Wt: 188.234
InChI Key: QETCJUICMFXEIX-UHFFFAOYSA-N
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Description

4-(3,4-Dimethyl-1H-pyrazol-1-yl)pyridin-2-amine (CAS: 2137645-24-8) is a heterocyclic compound featuring a pyridine core substituted with a 3,4-dimethylpyrazole moiety at the 4-position and an amine group at the 2-position. Its molecular formula is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its dual nitrogen-containing rings, which enhance hydrogen-bonding capabilities and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethylpyrazol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-6-14(13-8(7)2)9-3-4-12-10(11)5-9/h3-6H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETCJUICMFXEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C)C2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine typically involves the reaction of 3,4-dimethyl-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine as an anticancer agent. For instance, compounds derived from similar pyrazole scaffolds have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported a derivative exhibiting sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating the potential for development into selective CDK inhibitors for cancer therapy .

Antioxidant Properties

Research has indicated that derivatives of this compound may possess antioxidant activities. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The structure of the compound allows it to scavenge free radicals effectively .

Catalysis in Organic Reactions

The compound has been explored as a ligand in coordination chemistry, particularly in the formation of cobalt complexes that exhibit redox activity. These complexes are used in catalysis for organic transformations, demonstrating enhanced solubility and catalytic efficiency due to the presence of the pyrazole-pyridine framework .

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable complexes with metal ions can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Demonstrated potent CDK2 inhibitory activity with selectivity over other CDKs.
Antioxidant Properties Exhibited significant free radical scavenging activity in vitro.
Catalysis Enhanced catalytic performance in organic reactions using cobalt complexes.
Organic Electronics Potential use in OLEDs due to favorable electronic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(i) Pyrazolylpyrimidine Derivatives
  • Example : 8,10-Dimethyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine (Compound 9)
    • Key Differences :
  • Core Structure : Pyrimidine instead of pyridine.
  • Substituents: Additional phenyl and methyl groups.
(ii) Pyridinylimidazole Derivatives
  • Example: 4-(4-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine (Compound 18f) Key Differences:
  • Core Structure : Imidazole fused to pyridine.
  • Substituents: Morpholinophenyl group at the amine position.
(iii) Sulfinyl- and Fluorophenyl-Substituted Analogs
  • Example : N-(3,4-Dimethoxyphenethyl)-4-(5-(4-fluorophenyl)-2-(methylsulfinyl)-1H-imidazol-4-yl)-pyridin-2-amine (Compound 85)
    • Key Differences :
  • Substituents: 4-Fluorophenyl and methylsulfinyl groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) LogP (Estimated)
Target Compound 188.23 Pyridine, dimethylpyrazole, amine Moderate 1.8–2.2
Compound 9 ~350 Pyrimidine, phenyl, methyl Low 3.5–4.0
Compound 18f ~400 Imidazole, morpholine High 2.0–2.5
Compound 85 480.56 Fluorophenyl, sulfinyl Moderate-High 2.8–3.3

Notes:

  • The target compound’s lower molecular weight and absence of bulky substituents make it more drug-like (Lipinski’s rule compliant) compared to analogs like Compound 83.
  • Morpholine-containing analogs (e.g., Compound 18f) exhibit superior solubility due to the polar oxygen atom.

Biological Activity

4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound that combines pyrazole and pyridine moieties. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 4-(3,4-dimethylpyrazol-1-yl)pyridin-2-amine, with the molecular formula C10H12N4. The structural features include:

Property Details
Molecular Weight 188.23 g/mol
CAS Number 2137645-24-8
Solubility Soluble in polar aprotic solvents

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have been reported to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. One study highlighted a related compound with a Ki value of 0.005 µM against CDK2 and sub-micromolar antiproliferative activity across various cancer cell lines (GI50 = 0.127–0.560 μM) . Mechanistic investigations revealed that these compounds can induce apoptosis and cell cycle arrest in cancer cells.

Antibacterial and Antifungal Activities

The pyrazole derivatives have demonstrated promising antibacterial and antifungal activities. In vitro studies indicated that certain derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds within this chemical class have been evaluated for their anti-inflammatory properties. Some pyrazole derivatives exhibited selective COX-2 inhibition, suggesting potential for treating inflammatory diseases . For example, one study reported anti-inflammatory activities with IC50 values comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell proliferation and inflammation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through several pathways, including the modulation of retinoblastoma phosphorylation.
  • Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes effectively, leading to cell lysis.

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Cancer Treatment : A study explored the efficacy of a pyrazole derivative in ovarian cancer models, demonstrating significant reductions in tumor growth and enhanced apoptosis .
  • Antibacterial Screening : Various pyrazole derivatives were screened against multiple bacterial strains, showing effective inhibition rates that suggest their use as potential antimicrobial agents .
  • Inflammation Models : In vivo studies using carrageenan-induced edema models confirmed the anti-inflammatory properties of selected derivatives, indicating their therapeutic potential in treating inflammatory conditions .

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Approach :
  • Re-evaluate Force Fields : Adjust partial charges in docking software (e.g., AutoDock Vina) to better model π-π stacking in pyridine rings .
  • Experimental Validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) .

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